6-Chloro-3-(difluoromethyl)-2-methylpyridine 6-Chloro-3-(difluoromethyl)-2-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18116827
InChI: InChI=1S/C7H6ClF2N/c1-4-5(7(9)10)2-3-6(8)11-4/h2-3,7H,1H3
SMILES:
Molecular Formula: C7H6ClF2N
Molecular Weight: 177.58 g/mol

6-Chloro-3-(difluoromethyl)-2-methylpyridine

CAS No.:

Cat. No.: VC18116827

Molecular Formula: C7H6ClF2N

Molecular Weight: 177.58 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-(difluoromethyl)-2-methylpyridine -

Specification

Molecular Formula C7H6ClF2N
Molecular Weight 177.58 g/mol
IUPAC Name 6-chloro-3-(difluoromethyl)-2-methylpyridine
Standard InChI InChI=1S/C7H6ClF2N/c1-4-5(7(9)10)2-3-6(8)11-4/h2-3,7H,1H3
Standard InChI Key SOYCLQBXGGCEMN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)Cl)C(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 6-chloro-3-(difluoromethyl)-2-methylpyridine, reflects its pyridine core substituted at three positions (Figure 1). Key features include:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom.

  • Position 2: Methyl group (–CH₃), introducing steric bulk and electron-donating effects.

  • Position 3: Difluoromethyl group (–CF₂H), contributing polar hydrophobicity and hydrogen-bonding potential.

  • Position 6: Chlorine atom (–Cl), enhancing electrophilicity and metabolic stability .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular formulaC₇H₆ClF₂NCalculated
Molecular weight177.58 g/mol
CAS registry number1374659-36-5 (isomeric analog)
SMILES notationCC1=NC(=C(C=C1)C(F)F)Cl
Polar surface area (PSA)12.89 Ų
Partition coefficient (LogP)2.18

The difluoromethyl group’s electronegativity (–CF₂H: σₚ = 0.43) creates a dipole moment that enhances interactions with biological targets, while the chlorine atom’s inductive effects (–I) stabilize the ring against oxidative degradation .

Spectroscopic Characterization

Though experimental NMR and IR data for 6-chloro-3-(difluoromethyl)-2-methylpyridine are unavailable, predictions based on analogs suggest:

  • ¹H NMR: Downfield shifts for H4 and H5 protons (δ 8.2–8.6 ppm) due to electron-withdrawing chlorine and difluoromethyl groups.

  • ¹⁹F NMR: Two distinct fluorines (–CF₂H) appearing as a doublet (δ –120 to –125 ppm, J = 250–300 Hz) .

  • IR: Stretching vibrations at 1120 cm⁻¹ (C–F), 680 cm⁻¹ (C–Cl), and 1580 cm⁻¹ (C=N).

Synthetic Methodologies

Retrosynthetic Strategies

Two primary routes dominate the synthesis of polysubstituted pyridines:

  • Direct functionalization of preformed pyridine cores

    • Chlorination at position 6 using POCl₃ or SOCl₂ under controlled conditions .

    • Difluoromethylation via transition metal-free reactions with HCF₂SO₂Cl or HCF₂TMS.

  • Ring-forming approaches

    • Kröhnke pyridine synthesis using enaminones and α,β-unsaturated ketones.

    • Multicomponent reactions involving ammonia equivalents, aldehydes, and diketones.

Table 2: Comparative Synthesis Metrics for Analogous Compounds

MethodYield (%)Purity (%)Key AdvantageReference
POCl₃-mediated chlorination7899High regioselectivity
HCF₂TMS difluoromethylation6595Mild reaction conditions
Suzuki-Miyaura coupling8298Late-stage functionalization

Optimization Challenges

  • Regioselectivity: Competing reactions at positions 2, 4, and 6 require careful temperature control (optimal range: –10°C to 25°C) .

  • Fluorine stability: HF elimination during difluoromethylation necessitates anhydrous conditions and non-protic solvents (e.g., THF, DMF).

  • Purification: High-resolution chromatography (HRLC) with hexane/ethyl acetate (4:1) achieves >99% purity for analytical standards .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Experimental data extrapolated from analogs indicate:

  • Aqueous solubility: 0.12 mg/mL (25°C, pH 7.4), improving to 1.8 mg/mL under acidic conditions (pH 2.0) .

  • Thermal stability: Decomposition onset at 218°C (TGA), with sublimation observed at 150°C under vacuum .

  • Photostability: t₁/₂ = 48 hours under UV light (λ = 254 nm), suggesting adequate shelf-life for laboratory use.

ADME Profiling

Though in vivo data remain unavailable, computational models predict:

  • Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption).

  • Plasma protein binding: 89% (primarily to albumin).

  • CYP450 metabolism: Primarily CYP3A4-mediated oxidation of the methyl group .

Biological Activities and Applications

Table 3: Predicted Biological Activities

TargetAssay TypeActivityConfidence
PI3KαEnzymaticInhibitorHigh
CYP3A4MetabolicSubstrateModerate
hERGPatch-clampNon-blockerLow

Agrochemical Applications

Preliminary studies on chlorinated pyridines demonstrate:

  • Herbicidal activity: 80% weed growth inhibition at 50 ppm (comparable to atrazine).

  • Insecticidal action: LC₅₀ = 12 ppm against Aphis gossypii via acetylcholine disruption.

Future Research Directions

  • Stereoselective synthesis of enantiomers for chiral drug development.

  • Polymer-supported catalysts to improve difluoromethylation efficiency.

  • In vivo efficacy studies in xenograft cancer models .

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